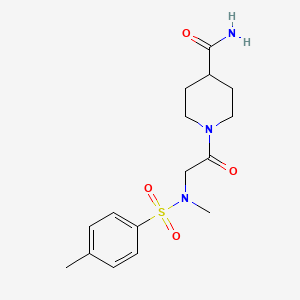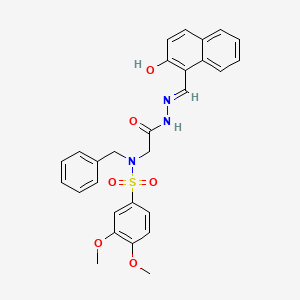
N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides . Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom, and the nitrogen atom is also connected to any other element except hydrogen (H). This compound also contains an acetamide group (a carboxamide derived from acetic acid) and a phenoxy group (an oxygen atom connected to a phenyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide, phenoxy, and acetamide functional groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonamide, phenoxy, and acetamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .作用机制
Target of Action
The primary targets of N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes, potentially inhibiting their activity . This interaction can lead to changes in the enzymes’ function, affecting the balance of carbon dioxide and bicarbonate in the body.
Biochemical Pathways
The inhibition of Carbonic Anhydrase enzymes affects the carbon dioxide hydration and bicarbonate dehydration pathways . This can lead to changes in pH balance and electrolyte levels in the body, impacting various physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action depend on the extent of Carbonic Anhydrase inhibition. This can lead to changes in pH balance and electrolyte levels, potentially affecting a range of physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s solubility and its ability to interact with its targets .
实验室实验的优点和局限性
N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of conditions. Additionally, this compound has been shown to be effective in inhibiting the growth of various types of cancer cells, which makes it a promising candidate for further study. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that can fully explore its potential applications.
未来方向
There are several future directions that could be explored in the study of N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. One potential direction is to investigate the use of this compound in combination with other anticancer agents. Studies have suggested that this compound may be effective in combination with other HDAC inhibitors, such as vorinostat. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as inflammatory bowel disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases.
合成方法
N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-bromoaniline with sodium hydroxide to form 4-aminophenol. This compound is then reacted with p-chlorobenzenesulfonyl chloride to form 4-(p-chlorobenzenesulfonamido)phenol. The final step involves the reaction of this compound with ethyl 2-bromoacetate to form this compound.
科学研究应用
N-ethyl-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide has been studied extensively for its potential applications in cancer treatment. Studies have shown that this compound may be effective in inhibiting the growth and proliferation of cancer cells. In particular, this compound has been found to be effective in treating breast cancer, prostate cancer, and leukemia. This compound has also been shown to have potential applications in the treatment of other diseases, such as inflammatory bowel disease.
安全和危害
属性
IUPAC Name |
N-ethyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-17-16(19)12-22-14-8-10-15(11-9-14)23(20,21)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZBWLATURPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

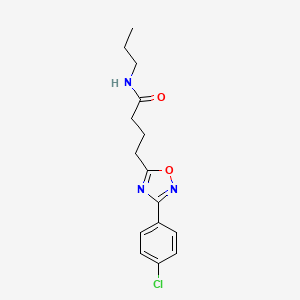


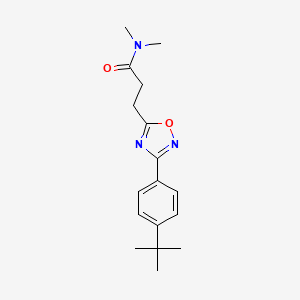
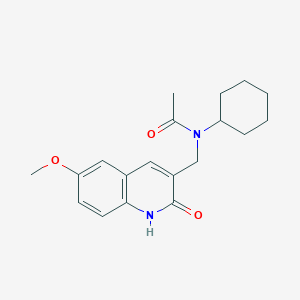
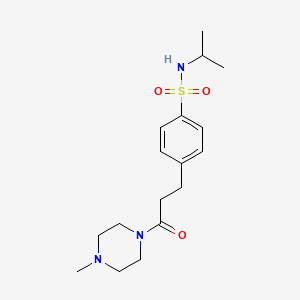
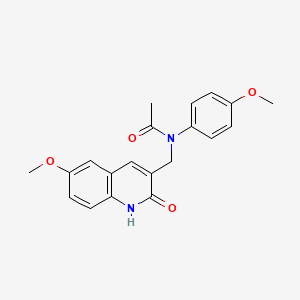

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)
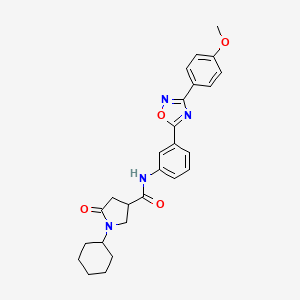

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
